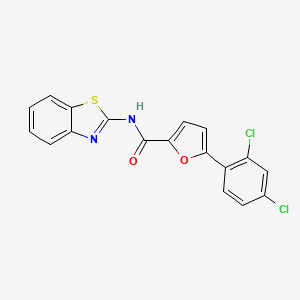![molecular formula C21H34N2O2S B6048841 1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6048841.png)
1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[cyclohexyl(methyl)amino]-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a beta-adrenergic receptor antagonist that has been extensively studied in scientific research. It was first synthesized in the 1970s by the pharmaceutical company Ciba-Geigy and has since been used in a variety of applications.
Wirkmechanismus
CGP 12177 acts as a competitive antagonist at beta-adrenergic receptors, specifically the beta-1 and beta-2 subtypes. By binding to these receptors, CGP 12177 blocks the actions of endogenous catecholamines such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 12177 are dependent on the specific beta-adrenergic receptor subtype that it interacts with. In general, CGP 12177 has been shown to decrease heart rate and contractility, reduce blood pressure, and cause bronchodilation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CGP 12177 in lab experiments is its well-characterized mechanism of action and specificity for beta-adrenergic receptors. However, one limitation is that it may not accurately reflect the effects of endogenous catecholamines in vivo.
Zukünftige Richtungen
There are several future directions for research involving CGP 12177. One area of focus is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes. Another area of interest is the use of CGP 12177 as a tool to study the role of beta-adrenergic receptors in various disease states, such as heart failure and asthma. Additionally, there is potential for the development of novel drugs based on the structure of CGP 12177.
Synthesemethoden
The synthesis of CGP 12177 involves several steps, including the reaction of 3-(4-thiomorpholinylmethyl)phenol with 1-chloro-2-propanol to form 3-(4-thiomorpholinylmethyl)-2-propanol. This intermediate is then reacted with cyclohexylmethylamine to form the final product, CGP 12177.
Wissenschaftliche Forschungsanwendungen
CGP 12177 has been used in a variety of scientific research applications, including studies on beta-adrenergic receptors, cardiovascular function, and the central nervous system. It has been used as a tool to study the structure and function of beta-adrenergic receptors and their role in various physiological processes.
Eigenschaften
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2S/c1-22(19-7-3-2-4-8-19)16-20(24)17-25-21-9-5-6-18(14-21)15-23-10-12-26-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPQGZPTENDVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCSCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6048761.png)
![N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B6048784.png)
![2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6048787.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6048798.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6048806.png)
![ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6048812.png)
![7-(3-methylbenzyl)-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048824.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6048826.png)

![7-(4-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6048838.png)
![(1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6048847.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6048860.png)